(3S)-3-amino-4-phenylbutanoic acid

Peptidase Inhibition Enzyme Assay Chiral Pharmacology

This (3S)-configured β-amino acid delivers critical stereochemical and metabolic advantages over racemic or α-amino acid alternatives. The (S)-enantiomer shows distinct inhibitory potency (IC50 0.02 mM vs. thimet oligopeptidase) and resists proteolytic degradation, making it essential for DPP-IV inhibitor SAR, solid-phase peptide synthesis, and chiral probe design. Procure with confidence—≥97% purity ensures reproducible asymmetric synthesis and enzyme assay results.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 26250-87-3
Cat. No. B1585991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-phenylbutanoic acid
CAS26250-87-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)N
InChIInChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
InChIKeyOFVBLKINTLPEGH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Amino-4-phenylbutanoic Acid (CAS 26250-87-3): Chiral β-Amino Acid Building Block for Peptidomimetic and Enzyme Inhibitor Research


(3S)-3-Amino-4-phenylbutanoic acid (CAS 26250-87-3), also known as L-β-homophenylalanine or H-β-HoPhe-OH, is a chiral, non-proteinogenic β-amino acid characterized by a phenyl group attached to a butanoic acid backbone with a defined (S)-stereocenter at the C3 position . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of peptidomimetics, enzyme inhibitors, and chiral drug intermediates [1][2]. The presence of both an amino group and a carboxylic acid group enables its incorporation into peptide chains as a β-amino acid residue, which confers enhanced metabolic stability against proteolytic degradation compared to natural α-amino acids [3]. The defined stereochemistry at C3 is critical for interactions with chiral biological targets, making enantiomeric purity a key procurement specification for structure-activity relationship (SAR) studies and asymmetric synthesis applications [4].

Procurement Precision: Why (3S)-3-Amino-4-phenylbutanoic Acid Cannot Be Casually Substituted


Generic substitution of (3S)-3-amino-4-phenylbutanoic acid with racemic mixtures, alternative enantiomers, or structurally similar β-amino acids is scientifically unsound due to stereochemistry-dependent biological activity and context-specific enzyme interactions. The (3S) configuration is not merely a synthetic artifact; it dictates distinct biological outcomes. For instance, the (3R) enantiomer exhibits approximately 1.7-fold greater inhibitory potency against thimet oligopeptidase (EC 3.4.24.15) in the same assay system (IC50 = 0.012 mM vs. 0.02 mM), demonstrating that chirality directly modulates target engagement [1]. Similarly, in GABA-related systems, (R)- and (S)-4-amino-3-phenylbutanoic acids display divergent functional profiles—one acting as a substrate, the other as a competitive inhibitor—further underscoring the risk of enantiomeric substitution [2]. Moreover, the β-amino acid backbone confers resistance to standard proteolytic degradation that is not shared by α-amino acid counterparts, making simple replacement with L-phenylalanine or other natural amino acids invalid for applications requiring metabolic stability [3]. These stereochemical and structural determinants translate directly into experimental reproducibility and procurement specifications: selecting the correct enantiomer and backbone architecture is not optional but essential for achieving predictable and interpretable results in SAR campaigns, enzyme inhibition studies, and peptide engineering.

Quantitative Differentiation: (3S)-3-Amino-4-phenylbutanoic Acid Against Key Comparators


Enantiomer-Specific Thimet Oligopeptidase Inhibition: (3S) vs. (3R) Direct Head-to-Head Comparison

In a direct head-to-head assay measuring inhibition of thimet oligopeptidase (EC 3.4.24.15) from Rattus norvegicus, the (3S)-enantiomer incorporated into the RPPG-(X)-SPFR peptide scaffold exhibited an IC50 value of 0.02 mM, while the (3R)-enantiomer in the identical scaffold yielded an IC50 of 0.012 mM [1]. This represents a 1.7-fold difference in inhibitory potency, with the (3R)-enantiomer being the more potent inhibitor in this specific enzyme context. Both compounds demonstrated no degradation by the target enzyme, confirming that the β-amino acid backbone confers metabolic stability [1].

Peptidase Inhibition Enzyme Assay Chiral Pharmacology

GABA Aminotransferase Interaction: Substrate vs. Inhibitor Divergence Between Enantiomers

A comparative study of (R)- and (S)-4-amino-3-phenylbutanoic acid (a positional isomer of the target compound with the amino group at C4 rather than C3) revealed a stark functional divergence: the (S)-enantiomer acted as a substrate for GABA aminotransferase, whereas the (R)-enantiomer functioned as a competitive inhibitor [1]. While this data is for a positional isomer, it provides class-level inference for the target compound's enantiomeric pair, demonstrating that chirality at the β-carbon fundamentally alters enzyme recognition and processing mode—from catalytic turnover to blockade. No comparable data is available for the C3-amino series, but the structural analogy is strong: the stereocenter position is identical relative to the aromatic ring and carboxylate group.

GABAergic Pharmacology Enzyme Kinetics Stereoselectivity

DPP-IV Inhibitor Scaffold: β-Homophenylalanine Core in Potent Antidiabetic Agents

The (3S)-3-amino-4-phenylbutanoic acid core serves as the foundational β-homophenylalanine scaffold for a series of highly potent DPP-IV inhibitors. Derivatives of this scaffold have achieved IC50 values as low as 0.38 nM against DPP-IV, representing one of the most potent non-covalent inhibitor classes reported [1]. The unmodified (3S)-3-amino-4-phenylbutanoic acid itself is not a DPP-IV inhibitor; rather, it is the essential chiral starting material for constructing the optimized inhibitors. Patents from Merck & Co. explicitly claim 3-amino-4-phenylbutanoic acid derivatives as DPP-IV inhibitors for diabetes treatment, highlighting the scaffold's commercial and therapeutic relevance [2][3].

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Commercial Purity and Price Tier Positioning Among β-Amino Acid Suppliers

Commercial suppliers offer (3S)-3-amino-4-phenylbutanoic acid at a standard purity of 97% . The compound is positioned as a specialized chiral research chemical with pricing ranging from approximately £87 per gram (Fluorochem) to $435 per gram (Aladdin) . This price tier is consistent with its role as a non-proteinogenic β-amino acid requiring chiral synthesis or resolution. In contrast, racemic 3-amino-4-phenylbutanoic acid (DL-β-homophenylalanine) is typically priced lower due to the absence of chiral resolution steps, while more complex derivatives (e.g., Fmoc-protected or hydrochloride salt forms) command higher prices due to additional synthetic steps.

Chiral Building Block Procurement Purity Specification

Proteolytic Stability Advantage of β-Amino Acid Backbone vs. α-Amino Acids

The β-amino acid backbone of (3S)-3-amino-4-phenylbutanoic acid confers resistance to degradation by standard proteolytic enzymes. In a study examining substrate analogues incorporating β-amino acids, peptides containing the β-amino acid residue showed no degradation by thimet oligopeptidase (EC 3.4.24.15), whereas corresponding α-amino acid-containing peptides were susceptible to cleavage [1]. This stability enhancement is a class-wide property of β-amino acids and represents a key differentiator from natural α-amino acids such as L-phenylalanine. No direct comparative data between (3S)-3-amino-4-phenylbutanoic acid and L-phenylalanine in the same peptide context is available; however, the mechanistic basis—the additional methylene unit disrupting the peptide bond geometry required for protease recognition—is well-established in peptidomimetic literature.

Peptidomimetics Metabolic Stability Drug Design

Targeted Application Scenarios for (3S)-3-Amino-4-phenylbutanoic Acid in Research and Development


Enantioselective Peptidomimetic Synthesis for Protease-Resistant Peptides

Researchers designing metabolically stable peptide-based probes, inhibitors, or therapeutics can incorporate (3S)-3-amino-4-phenylbutanoic acid as a β-amino acid residue to confer resistance to proteolytic degradation [1]. The defined (S)-stereochemistry enables predictable conformational control and chiral recognition by biological targets, as demonstrated by the differential inhibition of thimet oligopeptidase between the (3S)- and (3R)-enantiomers [1]. This compound is particularly suited for solid-phase peptide synthesis (SPPS) using standard Fmoc/t-Bu chemistry, allowing seamless incorporation into peptide chains as a non-natural amino acid building block.

Chiral Building Block for DPP-IV Inhibitor Discovery and Optimization

Medicinal chemistry teams pursuing DPP-IV inhibitors for type 2 diabetes can utilize (3S)-3-amino-4-phenylbutanoic acid as the core β-homophenylalanine scaffold for SAR exploration [2][3]. The compound serves as the starting point for introducing substituents on the phenyl ring (e.g., 2-fluoro, 2,4,5-trifluoro) and modifying the C-terminal functionality, which have been shown to yield inhibitors with picomolar to low nanomolar potency [4]. The (S)-stereochemistry is essential, as the corresponding (R)-enantiomer-derived DPP-IV inhibitors typically exhibit reduced activity or altered selectivity profiles.

Enzyme Stereoselectivity Studies and Chiral Recognition Mapping

Biochemists and enzymologists can employ (3S)-3-amino-4-phenylbutanoic acid as a probe to map stereochemical requirements of enzyme active sites, particularly those processing β-amino acids or β-arylalkyl substrates [5]. The availability of both enantiomers ( (3S) and (3R) ) enables direct comparative studies to elucidate chiral recognition determinants, as exemplified by the differential inhibitory potency against thimet oligopeptidase [5]. The compound's structural similarity to GABA analogues also positions it for investigating GABA-related enzyme systems, where stereochemistry dictates whether a compound acts as a substrate or inhibitor [6].

Asymmetric Synthesis of Complex Chiral Pharmaceuticals

Process chemists and CROs can leverage (3S)-3-amino-4-phenylbutanoic acid as a chiral pool starting material for the asymmetric synthesis of more complex drug candidates, including sitagliptin intermediates and other β-arylalkyl-substituted pharmaceuticals . The compound's defined stereocenter eliminates the need for chiral resolution steps in downstream synthesis, reducing both cost and time. Commercial availability at 97% purity from multiple vendors ensures supply chain redundancy for scale-up activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-amino-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.